molecular formula C14H17N5O B4989892 1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole

1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole

Cat. No. B4989892
M. Wt: 271.32 g/mol
InChI Key: AFYQWXGAEIFKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole, also known as IBT, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole is based on its ability to chelate metal ions. This compound has a benzotriazole moiety that can bind to metal ions, forming a stable complex. This complex can then interact with other molecules, leading to various biological effects. Additionally, this compound has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to its potential use as an anticancer agent.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It can prevent the formation of reactive oxygen species (ROS) by chelating metal ions, leading to its potential use as an antioxidant. This compound has also been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to its potential use as an anticancer agent. Additionally, this compound has been shown to have neuroprotective effects by preventing neuronal damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole in lab experiments is its ability to selectively detect metal ions in complex biological samples. Additionally, this compound has low toxicity, making it suitable for use in cell-based assays. However, one of the limitations of using this compound is its limited solubility in water, which can affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the study of 1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole. One potential direction is the development of new methods for the synthesis of this compound and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use as an anticancer agent. Furthermore, the development of new applications for this compound in fields such as environmental monitoring and drug delivery is an area of interest for future research.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its ability to selectively detect metal ions, prevent oxidative stress, and inhibit the growth of cancer cells make it a promising compound for further study. However, further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole involves the reaction of 3-isobutyl-1,2,4-oxadiazole-5-carboxylic acid with 2-aminoethyl-1H-benzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is purified by column chromatography to obtain pure this compound.

Scientific Research Applications

1-[2-(3-isobutyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, zinc, and mercury. This compound has also been used as a UV stabilizer in the polymer industry to prevent degradation caused by UV radiation. Additionally, this compound has been studied for its potential use as an anticancer agent due to its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

5-[2-(benzotriazol-1-yl)ethyl]-3-(2-methylpropyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-10(2)9-13-15-14(20-17-13)7-8-19-12-6-4-3-5-11(12)16-18-19/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYQWXGAEIFKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NOC(=N1)CCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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